N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
Beschreibung
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O4/c1-29-9-3-4-17-14-18(5-7-21(17)29)22(30-10-12-34-13-11-30)16-27-24(31)25(32)28-20-15-19(26)6-8-23(20)33-2/h5-8,14-15,22H,3-4,9-13,16H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAUXXFMTQXWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a chloro-methoxyphenyl moiety with a tetrahydroquinoline structure and a morpholine group, suggesting diverse pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
- CAS Number : 922065-97-2
- Molecular Formula : C20H26ClN3O2
- Molecular Weight : 373.89 g/mol
Structural Features
| Feature | Description |
|---|---|
| Chloro-Methoxyphenyl Group | Enhances lipophilicity and biological activity |
| Tetrahydroquinoline Moiety | Known for various pharmacological effects |
| Morpholine Group | Contributes to solubility and receptor binding |
Pharmacological Properties
Preliminary studies indicate that N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide may exhibit several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. The tetrahydroquinoline structure is associated with anti-cancer properties due to its ability to interfere with cellular signaling pathways.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound might also inhibit bacterial growth.
The exact mechanisms of action are still under investigation; however, initial findings suggest that the compound may interact with multiple biological targets. Potential mechanisms include:
- Inhibition of Kinase Activity : The presence of the chloro-methoxyphenyl group may allow the compound to act as a kinase inhibitor, which is crucial in cancer therapy.
- Modulation of Receptor Activity : The morpholine group could facilitate binding to various receptors, influencing downstream signaling pathways.
In Vitro Studies
Research has indicated that N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Study A : Evaluated the compound's effect on human breast cancer cells (MCF7) and found a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Comparative Analysis with Related Compounds
To contextualize the biological activity of N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide | Contains dichloro and methoxy groups | Active against tyrosine kinases |
| Bosutinib | Competitive inhibitor of Src and ABL kinases | Distinct binding affinities |
| 5-chloro-N-(pyridinylmethyl)benzamide | Contains a pyridine ring | Potential anti-cancer properties |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound shares structural similarities with analogs in the ethanediamide family. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
*THQ: 1,2,3,4-tetrahydroquinoline
Key Observations:
Substituent Effects on Polarity: The morpholin-4-yl group (present in the target compound) introduces polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to the piperidin-1-yl analog .
Molecular Weight and Bioavailability :
- The target compound (MW 526.03) exceeds the piperidine analog (MW 485.00), suggesting possible differences in pharmacokinetic profiles, such as absorption or metabolic stability .
Structural Flexibility :
- The 1-methyl-THQ moiety in all analogs provides a rigid hydrophobic core, while substituents at the ethyl position (R1) dictate secondary interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
